molecular formula C9H12BFO4 B3115408 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid CAS No. 2096334-14-2

3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid

Cat. No.: B3115408
CAS No.: 2096334-14-2
M. Wt: 214.00
InChI Key: QERDQGGEVQJWKL-UHFFFAOYSA-N
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Description

3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid is an organic compound with the chemical formula C9H12BFO4. It is a derivative of boronic acid that contains a fluoro and methoxy group adjacent to the boron atom. This compound is widely used as a reagent for cross-coupling reactions, which are important processes in organic synthesis.

Mechanism of Action

Target of Action

The primary target of 3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid is the palladium catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The this compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid group in the compound is transferred from boron to palladium . This is a key step in the Suzuki–Miyaura cross-coupling reaction, which involves the formation of carbon-carbon bonds between aryl halides and boronic acids .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, facilitated by this compound, is part of a larger biochemical pathway involved in the synthesis of complex organic compounds . The resulting carbon-carbon bonds formed in this reaction can lead to the creation of a wide variety of organic compounds, each with their own downstream effects .

Pharmacokinetics

It is known that the compound is a solid at room temperature and has a molecular weight of 214 . These properties can influence its bioavailability and pharmacokinetics.

Result of Action

The primary result of the action of this compound is the formation of carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants involved in the reaction .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . This means that the reaction can proceed under a wide range of conditions, making it relatively stable and environmentally benign . .

Preparation Methods

3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid is typically synthesized through a multi-step process involving the reaction of 3-hydroxy-2-fluoro-4-methoxybenzaldehyde with diethyl boronate in the presence of a catalyst. The resulting intermediate is then treated with a reducing agent to yield the final product.

Chemical Reactions Analysis

3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in substitution reactions, particularly in the presence of palladium catalysts.

    Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds between aryl halides and boronic acids.

Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol. The major products formed from these reactions are typically biaryl compounds .

Scientific Research Applications

3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid has several scientific research applications:

    Organic Synthesis: It is used as a reagent in Suzuki-Miyaura coupling reactions to synthesize various organic compounds.

    Drug Discovery: Researchers are exploring its use in the synthesis of new antibacterial and antifungal agents.

    Material Science: It is used in the preparation of advanced materials with specific properties.

Comparison with Similar Compounds

3-Ethoxy-2-fluoro-4-methoxyphenylboronic acid can be compared with other similar boronic acid derivatives, such as:

    2-Fluoro-3-methoxyphenylboronic acid: This compound has a similar structure but lacks the ethoxy group.

    3-Fluorophenylboronic acid: This compound lacks both the methoxy and ethoxy groups.

The presence of the ethoxy and methoxy groups in this compound makes it unique and can influence its reactivity and solubility properties.

Properties

IUPAC Name

(3-ethoxy-2-fluoro-4-methoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BFO4/c1-3-15-9-7(14-2)5-4-6(8(9)11)10(12)13/h4-5,12-13H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QERDQGGEVQJWKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)OC)OCC)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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